Product packaging for Benzyl 3-hydroxy-3-methylbutanoate(Cat. No.:CAS No. 37526-90-2)

Benzyl 3-hydroxy-3-methylbutanoate

Cat. No.: B3179761
CAS No.: 37526-90-2
M. Wt: 208.25 g/mol
InChI Key: FTKCCDPEUUKTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 3-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C12H16O3 . It belongs to a class of organic compounds known as esters, specifically the benzyl ester of 3-hydroxy-3-methylbutanoic acid. While direct studies on this exact compound are sparse in the public domain, its structure suggests significant value as a synthetic intermediate or building block in organic and medicinal chemistry. The presence of both the benzyl ester and a hydroxy group on the same chain makes it a versatile precursor. The benzyl group can serve as a protecting group for the carboxylic acid function, which can be selectively removed later under conditions like catalytic hydrogenation . Meanwhile, the 3-hydroxy-3-methyl moiety is a key structural feature found in biologically active molecules and metabolites . Researchers may employ this compound in the synthesis of more complex molecules, such as amino acid derivatives, as seen in the structurally related compound 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid . Its applications likely extend to pharmaceutical research, fragrance and flavor synthesis, and as a standard in analytical chemistry. The compound should be stored in a cool, dry place, and handling should be conducted using appropriate personal protective equipment in a well-ventilated area. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B3179761 Benzyl 3-hydroxy-3-methylbutanoate CAS No. 37526-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-hydroxy-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,14)8-11(13)15-9-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCCDPEUUKTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Benzyl 3 Hydroxy 3 Methylbutanoate

Hydrolysis and Saponification Reactions

The ester linkage in benzyl (B1604629) 3-hydroxy-3-methylbutanoate (B1233616) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. byjus.comyoutube.com This is a reversible process, often referred to as Fischer esterification in the reverse direction. libretexts.org The mechanism proceeds through a tetrahedral intermediate. byjus.comyoutube.com The final products of the hydrolysis are 3-hydroxy-3-methylbutanoic acid and benzyl alcohol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. byjus.commasterorganicchemistry.com This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and less reactive towards the alcohol. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final 3-hydroxy-3-methylbutanoic acid, alongside benzyl alcohol. masterorganicchemistry.com

Reaction Reagents Products Mechanism
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄)3-Hydroxy-3-methylbutanoic acid, Benzyl alcoholNucleophilic Acyl Substitution (Acid-Catalyzed)
Saponification1. NaOH, H₂O 2. H₃O⁺3-Hydroxy-3-methylbutanoic acid, Benzyl alcoholNucleophilic Acyl Substitution (Base-Catalyzed)

Reduction Pathways of the Ester Carbonyl

The ester group of benzyl 3-hydroxy-3-methylbutanoate can be reduced to an aldehyde or a primary alcohol using specific reducing agents.

The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comechemi.com LiAlH₄ is a strong, non-selective reducing agent that will reduce the ester to a primary alcohol. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the benzyloxy group. The resulting intermediate aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.com This reduction yields 3,3-dimethyl-1,4-butanediol.

It is important to note that gentler reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can sometimes be used to achieve partial reduction of an ester to an aldehyde, particularly at low temperatures. masterorganicchemistry.com

Reducing Agent Intermediate Product Final Product General Conditions
Lithium Aluminum Hydride (LiAlH₄)Aldehyde3,3-dimethyl-1,4-butanediolAnhydrous ether (e.g., THF), Reflux
Diisobutylaluminum Hydride (DIBAL-H)AldehydeAldehyde (can be isolated)Low temperature (e.g., -78 °C)

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound exhibits reactivity characteristic of this functional group, including oxidation, substitution, and elimination reactions.

Oxidation Reactions

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. byjus.comlibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical mechanisms of oxidation to a ketone. libretexts.orgyoutube.com Strong oxidizing agents under harsh conditions, such as forcing conditions with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule rather than a simple oxidation of the alcohol. byjus.comlibretexts.org

Substitution Reactions at the Hydroxyl Center

Substitution of the tertiary hydroxyl group is challenging due to the fact that the hydroxide ion (OH⁻) is a poor leaving group. libretexts.orglibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in the presence of a strong acid. libretexts.org However, tertiary alcohols are prone to elimination reactions under these conditions. libretexts.orglibguides.com

Substitution may proceed via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. However, controlling the competition with elimination is a significant challenge. libretexts.org

Dehydration and Elimination Reactions

The tertiary alcohol of this compound can undergo dehydration (elimination of a water molecule) to form an alkene. This reaction is typically catalyzed by acid and heat. quicktakes.io The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

Depending on which adjacent proton is removed, two possible alkene products could be formed: benzyl 3-methyl-2-butenoate or benzyl 3-methyl-3-butenoate. According to Zaitsev's rule, the more substituted alkene, benzyl 3-methyl-2-butenoate, would be expected to be the major product.

Reaction Reagents Major Product Minor Product
DehydrationH₂SO₄ or H₃PO₄, HeatBenzyl 3-methyl-2-butenoateBenzyl 3-methyl-3-butenoate

Nucleophilic Acyl Substitution Mechanisms

The reactions at the ester carbonyl of this compound, such as hydrolysis and reduction by hydrides, proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.compearson.com This mechanism generally involves a two-step process: addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. youtube.commasterorganicchemistry.com

In the case of this compound, the leaving group is the benzyloxide anion (or benzyl alcohol after protonation). The reactivity of the ester towards nucleophilic attack is influenced by both electronic and steric factors. The benzyl group, being electron-withdrawing, can slightly increase the electrophilicity of the carbonyl carbon compared to a simple alkyl ester.

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (benzyloxide). youtube.commasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by weaker nucleophiles. byjus.com Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. byjus.com

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Benzyl (B1604629) 3-hydroxy-3-methylbutanoate (B1233616), both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of its constituent atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Benzyl 3-hydroxy-3-methylbutanoate, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzyl group usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂) give rise to a singlet at approximately δ 5.1 ppm. The singlet for the two methyl groups attached to the tertiary carbon appears around δ 1.3 ppm, and the methylene protons adjacent to the ester group are observed as a singlet around δ 2.5 ppm. The hydroxyl proton often presents as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found downfield, around δ 172 ppm. The carbons of the aromatic ring resonate in the δ 127-136 ppm region. The benzylic methylene carbon (OCH₂) is observed at approximately δ 66 ppm. The quaternary carbon bearing the hydroxyl group and two methyl groups appears around δ 70 ppm, and the carbon of the two equivalent methyl groups is seen at about δ 29 ppm. The methylene carbon alpha to the carbonyl group resonates around δ 50 ppm.

Detailed ¹H and ¹³C NMR data are crucial for the unambiguous structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, this peak may sometimes be weak or absent. libretexts.org The fragmentation of the molecule under electron ionization (EI) leads to a series of characteristic fragment ions.

A prominent peak is often observed at m/z 91, which corresponds to the stable benzyl cation ([C₇H₇]⁺), formed by the cleavage of the ester bond. chegg.com Another significant fragmentation pathway involves the loss of the benzyl group, resulting in a fragment corresponding to the 3-hydroxy-3-methylbutanoic acid cation. Further fragmentation can lead to the loss of a water molecule from the hydroxyl group or the cleavage of the carbon-carbon bonds within the butanoate chain. For instance, a fragment at m/z 59 is characteristic of the [C₃H₇O]⁺ ion, resulting from the cleavage of the bond between the second and third carbons of the butanoate chain. Analysis of a similar compound, benzyl 3-methylbutanoate, has shown fragments at m/z 192, 150, 107, 101, 91, 85, 57, and 41, which can help in predicting the fragmentation of the title compound. chegg.comchegg.com

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and further confirming the identity of the compound.

Fragment Ion (m/z) Proposed Structure/Identity
91Benzyl cation ([C₇H₇]⁺)
59[C₃H₇O]⁺ ion

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

The development of a GC method involves selecting an appropriate column (stationary phase), setting the oven temperature program, and choosing a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). For esters like this compound, a non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, is often suitable. The temperature program would be optimized to ensure good separation of the target compound from any impurities or starting materials. The use of GC-MS provides both retention time data for quantification and mass spectra for definitive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) Protocols

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is commonly employed.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation. Detection is often carried out using a UV detector, as the benzyl group provides strong UV absorbance. HPLC is valuable for monitoring the progress of reactions that synthesize this compound and for purifying the final product. researchgate.net For instance, a method for a similar compound, ethyl 3-hydroxy-3-methylbutyrate, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions and for preliminary purity checks. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase).

For this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is a common mobile phase. The relative polarity of the solvents is adjusted to achieve good separation between the starting materials, the product, and any byproducts. The spots on the TLC plate can be visualized under UV light (due to the UV-active benzyl group) or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its different functional groups.

A strong, broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester group usually appear in the region of 1300-1000 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and methylene groups are found just below 3000 cm⁻¹. chemicalbook.comnist.gov

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H (hydroxyl)3500-3200 (broad)
C=O (ester)~1730 (strong)
C-O (ester)1300-1000
Aromatic C-H>3000
Aromatic C=C1600-1450
Aliphatic C-H<3000

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For Benzyl (B1604629) 3-hydroxy-3-methylbutanoate (B1233616), these methods can provide a deep understanding of its electron distribution and how it influences its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying medium-sized organic molecules like Benzyl 3-hydroxy-3-methylbutanoate. DFT calculations can be used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high precision.

For instance, a study on the related compound, 3-hydroxy-3-methyl-2-butanone (B89657), utilized DFT to investigate its reaction with OH radicals, demonstrating the power of this method to model reaction pathways. rsc.orgresearchgate.net Similar calculations for this compound would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to solve the electronic Schrödinger equation. epstem.net These calculations would yield the molecule's total energy, dipole moment, and the distribution of electron density, which are crucial for understanding its polarity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties of this compound

PropertyPredicted Value
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV

Note: The values in this table are illustrative and would be the output of actual DFT calculations.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. epstem.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atoms of the hydroxyl and ester groups, as well as the aromatic benzyl ring. The LUMO is likely to be centered on the carbonyl carbon of the ester group, which is electrophilic. A molecular orbital analysis would visualize these orbitals and their energy levels, providing a clear picture of the sites most susceptible to nucleophilic and electrophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the ester and benzyl groups in this compound allows it to adopt various conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures that are likely to be present under normal conditions. Computational methods can be used to systematically rotate the single bonds and calculate the corresponding energy of each conformer.

This analysis would generate a potential energy surface, mapping the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Understanding the relative energies of different conformers is crucial for interpreting experimental data, such as NMR spectra, and for understanding how the molecule might interact with other molecules or biological targets.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is invaluable for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. A key synthetic route to β-hydroxy esters like this compound is the Reformatsky reaction. pw.liveorganic-chemistry.orgtestbook.comwikipedia.orgnrochemistry.com This reaction involves the addition of an organozinc reagent, formed from an α-halo ester, to a ketone or aldehyde. pw.liveorganic-chemistry.org

Computational studies can model the entire reaction pathway of the Reformatsky synthesis of this compound. This would involve:

Modeling the formation of the organozinc intermediate (the Reformatsky enolate).

Investigating the coordination of the carbonyl group of a ketone (e.g., acetone) to the zinc atom.

Locating the transition state for the carbon-carbon bond formation.

Calculating the activation energies for each step to determine the rate-limiting step.

A theoretical study on the reaction of 3-hydroxy-3-methyl-2-butanone with malononitrile, catalyzed by lithium ethoxide, successfully used DFT to calculate the geometries and frequencies of reactants, intermediates, transition states, and products, providing a detailed mechanistic understanding. researchgate.net A similar approach would be highly informative for the synthesis of this compound.

Structure-Reactivity Relationship Predictions and Mechanistic Insights

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the benzyl ring) and calculating the resulting electronic properties and reaction barriers, it is possible to establish structure-reactivity relationships. These studies can predict how changes in the molecule's structure will affect its reactivity, stability, and other properties.

For example, introducing electron-donating or electron-withdrawing groups on the benzyl ring would alter the electron density distribution across the molecule, which in turn would affect the energies of the HOMO and LUMO and the partial charges on the atoms. These changes would likely influence the rate and outcome of reactions involving the ester or hydroxyl groups. Computational analysis can quantify these effects and provide mechanistic insights into the role of different functional groups, guiding the design of new molecules with desired properties.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as a Synthetic Intermediate for Complex Molecular Architectures

In the construction of complex molecules, protecting groups are essential for masking reactive sites to ensure that chemical transformations occur at the desired locations. nih.govwikipedia.orgnumberanalytics.com The benzyl (B1604629) ester in Benzyl 3-hydroxy-3-methylbutanoate (B1233616) serves this purpose, offering stability under a range of reaction conditions. fiveable.me It can be readily introduced and, more importantly, selectively removed when needed. nih.gov

The cleavage of benzyl esters is a critical step in deprotection. One of the most common methods is hydrogenolysis, often catalyzed by palladium on carbon (Pd/C). organic-chemistry.orgthieme-connect.com This method is generally mild and efficient. Alternative methods for cleaving benzyl esters include the use of Lewis acids like tin(IV) chloride (SnCl₄), which can offer selectivity in the presence of other sensitive functional groups such as benzyl ethers and amides. researchgate.netdal.ca

The tertiary alcohol of the 3-hydroxy-3-methylbutanoate core can also be a key reactive site. For instance, it can be used in substitution reactions or eliminated to form an alkene, providing a handle for further functionalization in the synthesis of intricate molecular structures. The presence of both a hydroxyl group and a protected carboxyl group makes this molecule a bifunctional intermediate, capable of participating in a variety of bond-forming reactions.

The following table summarizes common methods for the deprotection of benzyl esters, a key reaction for intermediates like Benzyl 3-hydroxy-3-methylbutanoate.

Deprotection MethodReagentsKey Features
Hydrogenolysis H₂, Pd/CMild, common, but can also reduce other functional groups like alkenes. nih.govorganic-chemistry.orgthieme-connect.com
Lewis Acid Cleavage SnCl₄Selective for benzyl esters over benzyl ethers and amides. researchgate.netdal.ca
Oxidative Cleavage Ozone (O₃)Can be used under relatively mild conditions. organic-chemistry.org

Building Block in Retrosynthetic Analysis for Natural Product Synthesis

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules, such as natural products, by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comlibretexts.orgresearchgate.net A β-hydroxy ester, such as the core of this compound, is a common structural motif in many natural products, making it a valuable building block in retrosynthetic strategies.

The key disconnection in a retrosynthetic analysis involving a β-hydroxy ester is often the carbon-carbon bond between the α- and β-carbons, which corresponds to an aldol (B89426) addition in the forward synthetic direction. numberanalytics.comlibretexts.org For a tertiary alcohol like the one in this compound, the disconnection would lead back to a ketone and the enolate of an ester.

Hypothetical Retrosynthetic Analysis:

Consider a hypothetical complex natural product containing the 3-hydroxy-3-methylbutanoate fragment. The retrosynthetic analysis would proceed as follows:

Functional Group Interconversion (FGI): The benzyl ester is recognized as a protected carboxylic acid.

Disconnection (C-C bond): The bond between the α- and β-carbons of the hydroxy ester is disconnected. This is a retro-aldol type disconnection.

Precursors: This disconnection reveals two simpler precursor molecules: acetone (B3395972) and the benzyl ester of a ketone or aldehyde.

This strategic disconnection simplifies the complex target into more manageable and often readily available starting materials. The benzyl ester is particularly useful in this context as it is stable to the basic conditions often employed in aldol-type reactions.

Utility in the Development of Novel Materials with Specific Properties

The 3-hydroxy-3-methylbutanoate structure is a monomer unit that can potentially be used to create novel polymers with specific properties. It belongs to the broader class of hydroxyalkanoates, which are the building blocks for polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters produced by various microorganisms. nih.govwikipedia.orgresearchgate.net

PHAs are of significant interest as sustainable alternatives to conventional plastics derived from fossil fuels. wikipedia.org The properties of PHAs, such as their melting point, crystallinity, and mechanical strength, can be tuned by varying the chemical structure of the monomer units. nih.govresearchgate.net For instance, the incorporation of different hydroxyalkanoate monomers can lead to copolymers with improved flexibility and processability compared to the more common poly(3-hydroxybutyrate) (PHB). nih.gov

While the direct polymerization of this compound is not extensively documented, the core 3-hydroxy-3-methylbutanoic acid is a known constituent of some PHAs. The presence of the bulky benzyl group could potentially be leveraged in synthetic polymer chemistry to influence the properties of the resulting material. For example, it could be used in a post-polymerization modification strategy where the benzyl groups are removed to reveal carboxylic acid functionalities, which could then be used for cross-linking or further chemical modification of the polymer.

The synthesis of medium-chain-length β-hydroxy esters has been explored for the production of biofuel precursors and biodegradable plastics. organic-chemistry.orgthieme-connect.comresearchgate.net This highlights the potential of molecules like this compound as precursors to advanced and sustainable materials.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of Benzyl (B1604629) 3-hydroxy-3-methylbutanoate (B1233616), this translates to the development of processes that are more atom-economical, utilize less hazardous substances, and are more energy-efficient.

A key focus is the replacement of toxic reagents and solvents. For instance, traditional esterification methods often rely on strong mineral acids as catalysts, which can lead to corrosive and environmentally damaging waste streams. Research is now directed towards solid acid catalysts, which are more easily separated from the reaction mixture and can often be reused, simplifying purification and reducing waste. riken.jp

Furthermore, the choice of solvent is a critical aspect of green synthesis. Efforts are being made to replace volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents. The synthesis of related hydroxy fatty acids, for example, has seen successful implementation of solvent reduction strategies, such as increasing substrate concentration to as high as 1 mol/L, and the recycling of solvents like benzyl alcohol through distillation. nih.gov The ideal green synthesis of Benzyl 3-hydroxy-3-methylbutanoate would involve a solventless reaction or the use of a benign and recyclable solvent.

Another green chemistry principle is the use of renewable feedstocks. While the immediate precursors to this compound may be petroleum-derived, research into biomass conversion pathways could eventually provide a sustainable source for the necessary starting materials. For example, levoglucosenone, derived from cellulose, has been used as a starting material for the synthesis of (R)-3-hydroxyfatty acids, showcasing the potential for bio-based routes to similar structures. nih.gov

Integration with Flow Chemistry Methodologies for Efficient Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for the production of esters like this compound. This technology allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

The continuous nature of flow chemistry is particularly well-suited for esterification reactions, which are often equilibrium-limited. riken.jp By continuously removing the product and byproducts, the equilibrium can be shifted towards the desired ester, leading to higher conversions. riken.jp Researchers have demonstrated that using a packed-bed reactor with a solid acid catalyst can lead to high yields of esters in a continuous flow process. riken.jp This approach not only improves efficiency but also facilitates scalability, as production can be increased by simply running the system for longer or by scaling up the reactor dimensions.

Parameter Batch Chemistry Flow Chemistry
Reaction Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and residence time.
Scalability Often requires re-optimization of reaction conditions.Readily scalable by extending run time or using larger reactors.
Safety Potential for thermal runaway in large-scale reactions.Smaller reaction volumes at any given time enhance safety.
Efficiency Can be limited by equilibrium constraints and manual workup.Continuous removal of products can drive reactions to completion.

Advanced Catalysis for Selective Transformations

The development of novel and highly selective catalysts is a cornerstone of modern organic synthesis. For a molecule with multiple functional groups like this compound, which contains both an ester and a tertiary alcohol, selective catalysis is crucial for targeted modifications.

Biocatalysis, using enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild reaction conditions. Lipases, for instance, are widely used for the synthesis and resolution of esters. A lipase-catalyzed enantioselective acetylation has been used in the synthesis of a precursor to a library of 3-hydroxyalkanoic acids, demonstrating the power of enzymes in creating chiral molecules. nih.gov For this compound, a lipase (B570770) could potentially be used for its enantioselective synthesis or for the selective hydrolysis of the ester in the presence of other functional groups.

Organocatalysis, the use of small organic molecules as catalysts, provides another avenue for selective transformations. Chiral amines and other organic molecules have been successfully employed in the asymmetric α-hydroxylation of β-ketocarbonyls, showcasing their potential for introducing hydroxyl groups with high stereocontrol. organic-chemistry.org Such catalysts could be adapted for reactions involving the ester or hydroxyl group of this compound.

Metal-catalyzed reactions also continue to be a major area of research. While traditional methods might use stoichiometric and often toxic metal reagents, modern approaches focus on catalytic amounts of less toxic and more abundant metals. For example, a metal-free cascade reaction involving aerobic C(sp3)-H hydroxylation has been developed, offering a regioselective method for introducing alcohol groups. organic-chemistry.org

Catalyst Type Advantages for this compound Synthesis Potential Applications
Solid Acid Catalysts Ease of separation, reusability, reduced corrosion. riken.jpContinuous flow esterification.
Biocatalysts (e.g., Lipases) High chemo-, regio-, and enantioselectivity; mild reaction conditions. nih.govEnantioselective synthesis or kinetic resolution.
Organocatalysts Metal-free, often less sensitive to air and moisture. organic-chemistry.orgAsymmetric transformations of the ester or alcohol moiety.
Advanced Metal Catalysts High activity and turnover numbers, potential for novel transformations.Selective C-H functionalization or cross-coupling reactions.

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nd.eduresearchgate.net

For a target molecule like this compound, ML models can be trained on large reaction databases to predict the most efficient synthetic pathways from available starting materials. nih.gov These models can consider various factors, including the cost of reagents, reaction yields, and environmental impact, to propose the most sustainable and economical route.

Furthermore, AI can accelerate the discovery of new catalysts and the optimization of reaction conditions. By learning from existing data, ML algorithms can predict which catalyst is most likely to be effective for a specific transformation, such as the selective esterification or a subsequent reaction of this compound. acs.org This predictive power can significantly reduce the number of experiments required, saving time and resources. For instance, neural network models have been developed to predict suitable catalysts, solvents, reagents, and temperatures for organic reactions with high accuracy. nih.govacs.org

The application of ML is also crucial for understanding complex reaction mechanisms. By analyzing large datasets, these models can identify subtle patterns and correlations that may not be apparent to a human chemist, leading to a deeper understanding of the factors that control reactivity and selectivity. researchgate.net This knowledge can then be used to design more efficient and selective syntheses for compounds like this compound.

AI/ML Application Potential Impact on this compound Synthesis
Retrosynthesis Prediction Proposes novel and efficient synthetic routes. researchgate.net
Reaction Condition Optimization Predicts optimal catalysts, solvents, and temperatures, reducing experimental effort. nih.govacs.org
Yield Prediction Estimates the potential yield of a reaction, aiding in the selection of the most promising synthetic strategies. nd.edu
Catalyst Discovery Accelerates the identification of new and more effective catalysts for specific transformations.

Q & A

Q. What are the optimal synthetic conditions for Benzyl 3-hydroxy-3-methylbutanoate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves esterification between 3-hydroxy-3-methylbutanoic acid and benzyl alcohol, using acid catalysts (e.g., H₂SO₄) or enzyme-mediated approaches. Key variables include:
  • Catalyst optimization : Test alternatives like immobilized lipases (e.g., Novozym 435) or solid acids (e.g., ammonium cerium phosphate) to reduce side reactions .
  • Protecting groups : Use benzyloxy or tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates during multi-step synthesis .
  • Reaction monitoring : Employ GC-MS or HPLC to track intermediate formation and optimize reaction time (typically 6–24 hours) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural elucidation : Combine 1^1H/13^{13}C NMR to confirm ester linkage (δ ~4.3 ppm for benzyl CH₂) and hydroxyl group (δ ~2.5 ppm). IR spectroscopy can validate the ester carbonyl stretch (~1740 cm⁻¹) .
  • Purity assessment : Use HPLC with UV detection (λ = 210–260 nm) or GC-FID, referencing retention indices against standards .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 207.27 g/mol) and isotopic patterns .

Q. How can hydrolytic stability be assessed under varying pH conditions?

  • Methodological Answer :
  • Experimental design : Incubate the compound in buffered solutions (pH 2–12) at 25–37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours) .
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare stability trends with structurally similar esters (e.g., ethyl 3-hydroxy-3-methylbutanoate) .

Advanced Research Questions

Q. How can data contradictions in stereochemical assignments of this compound be resolved?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers and confirm optical purity .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable. Compare with computational models (e.g., DFT-optimized structures) .
  • NOESY NMR : Identify spatial proximity of hydroxyl and benzyl groups to distinguish diastereomers .

Q. What catalytic systems enhance esterification efficiency for large-scale synthesis?

  • Methodological Answer :
  • Heterogeneous catalysts : Test cerium phosphate [(NH₄)₂Ce(PO₄)₂·H₂O] for recyclability and reduced waste .
  • Microwave-assisted synthesis : Optimize power (100–300 W) and solvent (e.g., toluene) to reduce reaction time and improve yield .
  • Flow chemistry : Evaluate continuous-flow reactors to minimize side reactions and improve scalability .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT calculations : Model transition states for ester hydrolysis using software like Gaussian or ORCA. Compare activation energies under acidic vs. basic conditions .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and stability .

Q. How can biological activity be systematically evaluated for this compound?

  • Methodological Answer :
  • In vitro assays : Screen for enzyme inhibition (e.g., lipases, esterases) using fluorogenic substrates. IC₅₀ values can indicate potency .
  • Cell-based studies : Test cytotoxicity in human cell lines (e.g., HEK-293) via MTT assays. Correlate results with logP values (predicted ~2.2) to assess membrane permeability .

Q. How should researchers address conflicting spectral data during characterization?

  • Methodological Answer :
  • Cross-validation : Compare NMR/IR data with databases (e.g., NIST Chemistry WebBook) and published analogs (e.g., benzyl 2-(benzyloxy)-3-methylbutanoate) .
  • Reproducibility checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-hydroxy-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-hydroxy-3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.